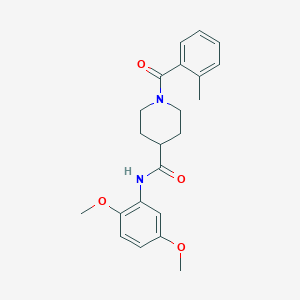

N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

Description

N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core. The compound is substituted with a 2,5-dimethoxyphenyl group via an amide linkage and a 2-methylbenzoyl moiety at the piperidine nitrogen.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-15-6-4-5-7-18(15)22(26)24-12-10-16(11-13-24)21(25)23-19-14-17(27-2)8-9-20(19)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSGWMIGNSQLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2,5-dimethoxyphenyl group, often using a Friedel-Crafts alkylation reaction.

Attachment of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced through an acylation reaction, typically using an acid chloride in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, often using an amine and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with receptors on cell surfaces to modulate their activity.

Pathway Interference: Affecting signaling pathways within cells to alter their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence describes three piperidine-4-carboxamide derivatives with distinct structural modifications. Below is a detailed comparison based on synthesis, substituent effects, and analytical data.

Structural Variations

Key Observations :

- The target compound lacks the oxazole ring present in Compounds 1–3, replacing it with a benzoyl group. This may reduce steric hindrance and alter electronic properties.

Key Insights :

- Compound 2 achieved the highest purity (>99.8%), likely due to its naphthyl substituent enhancing crystallization.

- The target compound’s synthesis (if performed) might yield similar results, but its benzoyl group could complicate purification compared to oxazole derivatives.

Hypothetical Pharmacological Implications

- Oxazole vs. Benzoyl Groups : The oxazole rings in Compounds 1–3 may enhance π-π stacking interactions with hydrophobic enzyme pockets, whereas the target’s benzoyl group could offer improved metabolic stability.

- Side Chain Effects: The target’s 2,5-dimethoxyphenyl group may confer serotonin receptor affinity, contrasting with the diethylamino or dimethylpiperidinyl groups in Compounds 1–3, which are typical in CNS-targeting drugs.

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is a synthetic compound classified as a piperidine derivative. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in therapeutic applications.

Chemical Structure and Synthesis

The compound's structure includes a piperidine ring substituted with both a 2,5-dimethoxyphenyl group and a 2-methylbenzoyl group. The molecular formula is . The synthesis typically involves multi-step organic reactions including:

- Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.

- Introduction of Substituents : Friedel-Crafts alkylation for the 2,5-dimethoxyphenyl group and acylation for the 2-methylbenzoyl group.

- Carboxamide Formation : Conversion of carboxylic acid derivatives to carboxamides using amines and coupling reagents .

The biological activity of N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is largely attributed to its interactions with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, influencing their activity.

- Signaling Pathway Interference : The compound may alter intracellular signaling pathways, affecting cellular functions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral targets, similar to other piperidine derivatives known for antiviral properties .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some findings indicating promising results in reducing inflammation markers .

- Analgesic Properties : The compound may also show analgesic effects, making it a candidate for pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide, it can be compared with other piperidine derivatives:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Compound A | 4-Methylbenzoyl | Antiviral |

| Compound B | 3-Dimethylphenyl | Anti-inflammatory |

| N-(2,5-Dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide | 2,5-Dimethoxyphenyl + 2-Methylbenzoyl | Antiviral, Anti-inflammatory |

This table illustrates how the unique substitutions in N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : Research has shown that the compound exhibits significant binding affinity to certain receptors involved in pain modulation and inflammation .

- Animal Models : In vivo studies indicated that administration of this compound reduced inflammatory responses in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

- Mechanistic Insights : Further investigations have elucidated the mechanisms by which this compound exerts its effects, highlighting its role in modulating key signaling pathways related to inflammation and pain .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and analytical methods for characterizing N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide?

- Answer : Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl, amide), and elemental analysis to verify purity. X-ray crystallography is critical for resolving bond angles and torsional conformations, as demonstrated in studies of structurally similar piperidine derivatives . High-performance liquid chromatography (HPLC) (≥98% purity) is advised for quality control .

Q. How can researchers design experiments to optimize the synthesis of this compound?

- Answer : Utilize statistical experimental design (e.g., factorial design) to minimize the number of trials while evaluating key parameters (e.g., reaction temperature, solvent polarity, catalyst concentration). This approach is validated in chemical technology studies for process optimization . For example, a central composite design could identify optimal conditions for amide bond formation in the piperidine core.

Q. What safety protocols are essential when handling N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide in laboratory settings?

- Answer : Refer to safety data sheets (SDS) for hazard identification, including proper personal protective equipment (PPE) such as nitrile gloves and fume hoods. For structurally related piperidine carboxamides, documented protocols emphasize avoiding inhalation of fine powders and ensuring waste disposal complies with chemical safety regulations .

Advanced Research Questions

Q. How can structural ambiguities in the piperidine-4-carboxamide moiety be resolved using crystallographic data?

- Answer : Single-crystal X-ray diffraction provides precise bond lengths (e.g., C–C: ~1.54 Å) and angles (e.g., C–N–C: ~120°), which are critical for distinguishing tautomeric forms or stereochemical configurations. Studies on analogous compounds, such as N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, highlight the importance of crystallographic databases (e.g., Crystallography Open Database) for structural validation .

Q. What computational and AI-driven approaches are effective for predicting the compound’s physicochemical properties or biological activity?

- Answer : Molecular dynamics simulations (e.g., using COMSOL Multiphysics) can model solubility and partition coefficients. AI tools like quantitative structure-activity relationship (QSAR) models integrate descriptors (e.g., logP, topological polar surface area) to predict pharmacokinetic profiles. Recent advancements in AI-driven "smart laboratories" enable real-time adjustments to synthetic pathways based on predictive analytics .

Q. How can factorial design be applied to study structure-activity relationships (SAR) in derivatives of this compound?

- Answer : A 2³ factorial design can systematically vary substituents (e.g., methoxy groups, benzoyl substituents) to assess their impact on biological activity. For example, in studies of sulfonamide-piperidine hybrids, such designs identified critical substituents influencing enzyme inhibition . Response surface methodology (RSM) further optimizes SAR by modeling non-linear interactions.

Q. What methodologies are recommended for analyzing discrepancies between theoretical and experimental spectroscopic data?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can simulate NMR chemical shifts and IR vibrational frequencies. Discrepancies >5% may indicate impurities or conformational flexibility, as seen in studies of benzoxazole-thiazole hybrids . Cross-validation with high-resolution mass spectrometry (HRMS) is advised to confirm molecular integrity.

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacological potential?

- Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For example, carboxamide derivatives have been tested for carbonic anhydrase inhibition using fluorometric assays . Include positive controls (e.g., acetazolamide) and validate results with dose-response curves (IC₅₀ calculations) and statistical tests (e.g., ANOVA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.